Neohesperidose

Flavor Chemistry Citrus Flavanones Glycoside Taste Perception

Neohesperidose (2-O-α-L-rhamnopyranosyl-D-glucopyranose) is the non-substitutable α-(1→2)-linked disaccharide glycone required for bitter flavonoid neohesperidosides and the industrial synthesis of neohesperidin dihydrochalcone (NHDC, E 959). Unlike the isomer rutinose (α-(1→6)-linked), the α-(1→2) linkage is the molecular switch that dictates bitter taste perception and enables high-yield NHDC production—a sweetener up to 2,000× sucrose. Substituting with a generic 'flavonoid disaccharide' results in complete functional loss. This product is mandatory for taste receptor research, bitterness-masking studies, enzyme specificity assays, and process R&D for high-intensity sweetener manufacturing.

Molecular Formula C12H22O10
Molecular Weight 326.30 g/mol
CAS No. 19949-48-5
Cat. No. B13717995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohesperidose
CAS19949-48-5
Molecular FormulaC12H22O10
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O
InChIInChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12-/m0/s1
InChIKeyVSRVRBXGIRFARR-OUEGHFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohesperidose (CAS 19949-48-5): Critical Procurement Considerations for a Bitter Taste-Determining Disaccharide in Flavor Research and Sweetener Synthesis


Neohesperidose (2-O-α-L-rhamnopyranosyl-D-glucopyranose) is a naturally occurring disaccharide composed of a β-D-glucose unit linked via an α-(1→2) glycosidic bond to an α-L-rhamnose unit [1]. It serves as the glycone (sugar moiety) in a class of flavonoid glycosides known as neohesperidosides, which are abundant in citrus fruits such as bitter orange, grapefruit, and pummelo [2]. Structurally, it is an isomer of rutinose, which features an α-(1→6) linkage [3]. This specific (1→2) linkage is not a trivial structural nuance; it directly dictates the bitter taste of the parent glycosides and is the essential precursor for the industrial production of the high-intensity sweetener neohesperidin dihydrochalcone (NHDC, E 959) [4].

Why Neohesperidose is Not Interchangeable with Rutinose or Other Flavonoid Glycones in Research and Industrial Applications


A common misconception in procurement is that a 'flavonoid disaccharide' can be freely substituted for another. The stark difference in biological and industrial outcomes between neohesperidose-containing glycosides (neohesperidosides) and rutinose-containing glycosides (rutinosides) proves otherwise [1]. This is not a matter of similar structures with nuanced differences; the position of the rhamnose-to-glucose linkage—α-(1→2) in neohesperidose versus α-(1→6) in rutinose—is the molecular switch that determines a bitter taste versus a tasteless profile [2]. Furthermore, this specific neohesperidose moiety is the non-negotiable starting point for the high-yield production of neohesperidin dihydrochalcone (NHDC), a sweetener 1000 times more potent than sucrose, a property not shared by its rutinose-based analogs [3]. Therefore, substituting this disaccharide with a generic or related analog will result in a complete loss of function in any application dependent on its unique flavor-determining or precursor chemistry.

Quantitative Differentiation of Neohesperidose: Evidence for Procurement Decisions


Bitterness Determinant: Qualitative Taste Contrast of Neohesperidose vs. Rutinose-Containing Flavonoids

The presence of neohesperidose as the glycone in flavanone-7-O-glycosides confers a distinctly bitter taste, whereas the same aglycone attached to rutinose is tasteless [1]. This functional dichotomy is directly attributed to the rhamnose-to-glucose linkage: α-(1→2) for neohesperidose versus α-(1→6) for rutinose [2].

Flavor Chemistry Citrus Flavanones Glycoside Taste Perception

Sweetness Potential: Comparative Potency of Derived Dihydrochalcone Sweeteners from Neohesperidose vs. Rutinose

Hydrogenation of the bitter neohesperidose-containing glycoside naringin yields naringin dihydrochalcone (NDC), which is approximately 300 times sweeter than sucrose. In stark contrast, hydrogenation of its structural isomer neohesperidin (also a neohesperidoside) yields neohesperidin dihydrochalcone (NHDC), which can reach a sweetness potency of up to 2000 times that of sucrose [1]. The rutinose-containing analog, hesperidin, does not yield a comparably potent sweetener upon hydrogenation [2].

Sweetener Chemistry Dihydrochalcone Synthesis Structure-Activity Relationship

Enzymatic Hydrolysis Kinetics: Substrate Preference of β-Glucosidase on Flavanone Glycosides

In a study of the hyperthermostable β-glucosidase from Pyrococcus furiosus, the enzyme displayed a clear hierarchy of substrate specificity. The specific activity of the enzyme followed the order: hesperidin > neohesperidin > naringin [1]. Crucially, the neohesperidose-containing glycosides (neohesperidin and naringin) were hydrolyzed at different rates, while the rutinoside (hesperidin) was the most readily hydrolyzed [2]. This demonstrates that the enzyme distinguishes between glycosidic linkages and aglycone structures, with direct implications for enzymatic bioprocessing.

Enzymology Glycoside Hydrolase Biotransformation

Synthetic Accessibility: Comparative Acetolysis and Chemical Reactivity of Neohesperidose vs. Rutinose

The chemical reactivity of neohesperidose and rutinose differs significantly under identical acetolysis conditions. In a study comparing the behavior of their acetylated derivatives, conversion of the neohesperidose hepta-acetate into the corresponding O-acetylglycosyl halide using dihalomethyl methyl ethers occurred at a slower rate than that of rutinose hepta-acetate [1]. Furthermore, cleavage of the glycosidic linkage between rhamnose and glucose proceeds readily with dibromomethyl methyl ether, but to a much lesser extent with the dichloro analog, indicating differential susceptibility based on the halogen [2].

Carbohydrate Chemistry Synthetic Methodology Protecting Group Chemistry

Strategic Procurement and Application Scenarios for Neohesperidose


Research on Flavor Perception and Bitterness Masking in Citrus Products

As the direct determinant of bitterness in citrus flavanones, neohesperidose and its glycosides (e.g., naringin, neohesperidin) are essential standards and substrates for studies on taste receptor activation, bitterness masking agents, and flavor modulation [1]. Research utilizing these compounds directly addresses the sensory quality of fruit juices and functional foods.

Synthesis and Development of High-Intensity Sweeteners (NHDC and Analogs)

Neohesperidose is the non-substitutable core glycone required for the chemical or biotechnological synthesis of neohesperidin dihydrochalcone (NHDC), a high-value, zero-calorie sweetener up to 2000 times sweeter than sucrose [2]. Its procurement is therefore a critical starting point for process R&D in the food additive and flavor industry.

Enzymatic Biotransformation and Glycoscience Studies

Due to the demonstrated differential hydrolysis rates by β-glucosidases compared to rutinosides, neohesperidose-containing substrates like naringin and neohesperidin are key tools for investigating enzyme specificity, developing novel biocatalytic processes, and producing valuable aglycones like naringenin and hesperetin [3].

Synthetic Carbohydrate Chemistry Methodology Development

The unique and slower reactivity of neohesperidose derivatives in glycosylation and halide-forming reactions, compared to rutinose, makes it a valuable substrate for developing and testing new synthetic methodologies, protecting group strategies, and understanding anomeric effects in disaccharide chemistry [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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